5-Methylhexanoic acid
Description
Overview of Branched-Chain Fatty Acids in Biological Systems
Branched-chain fatty acids are a class of saturated fatty acids distinguished by the presence of one or more methyl groups on the carbon chain. wikipedia.org They are commonly found in various organisms and play crucial roles in a multitude of metabolic reactions. nih.gov
BCFAs are significant components of the cell membranes of many bacteria, where they are vital for adapting to different environmental conditions. frontiersin.org They are also found in a variety of natural sources, including dairy products, the waxy coating on the skin of human infants known as vernix caseosa, and certain fermented foods like nattō. wikipedia.org In the human gut, BCFAs such as isovaleric and isobutyric acids are produced by the intestinal microbiota through the fermentation of branched-chain amino acids like leucine (B10760876), valine, and isoleucine. nih.govmdpi.com
The biological functions of BCFAs are diverse. They can serve as an energy source and are involved in lipid metabolism and transport. foodb.ca Research has also pointed to their potential anti-inflammatory, neuroprotective, and lipid-lowering activities. nih.gov For instance, BCFAs are being investigated for their role in regulating gene expression related to triglyceride synthesis and in modulating obesity-induced insulin (B600854) resistance. nih.gov
Significance of 5-Methylhexanoic Acid in Chemical and Biological Research
This compound holds considerable importance in both chemical and biological research domains. In chemistry, it is utilized as a reagent in organic synthesis and serves as a standard for chromatographic analysis. Its properties make it a useful eluent in ion-exclusion chromatography for the separation of other aliphatic carboxylic acids. chemicalbook.com
In the realm of biological research, this compound is studied for its involvement in metabolic pathways and as a potential biomarker for certain metabolic disorders. Notably, it is a key precursor in the synthesis of pregabalin (B1679071), an anticonvulsant drug. The synthesis of pregabalin often involves intermediates derived from this compound, such as 3-aminomethyl-5-methylhexanoic acid. cymitquimica.comresearchgate.net
Furthermore, research has suggested potential neuroprotective and anticonvulsant properties associated with derivatives of this compound. Its structural similarity to other bioactive molecules allows it to interact with specific enzymes or receptors involved in neurotransmission.
Historical Context of this compound Research
The research interest in this compound has been significantly driven by its role as a key building block in the synthesis of pharmaceutically important molecules. A notable example is the development of various synthetic routes for pregabalin, where this compound derivatives are crucial intermediates. researchgate.netlupinepublishers.comgoogle.com
Early research focused on establishing efficient methods for producing enantiomerically pure forms of these derivatives, which is critical for the therapeutic efficacy of the final drug. For instance, processes involving the resolution of racemic mixtures of 3-(carbamoylmethyl)-5-methylhexanoic acid, a derivative of this compound, have been a subject of extensive study. google.comacs.orggoogle.com The development of chemoenzymatic and asymmetric synthesis methods has been a significant focus, aiming to improve yield and enantiomeric excess. researchgate.netrsc.org These synthetic endeavors have underscored the practical importance of this compound in medicinal chemistry and have been a primary driver of its research history.
Research Findings and Properties
Below are tables summarizing key data and research findings related to this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₄O₂ | ontosight.ai |
| Molecular Weight | 130.18 g/mol | chemeo.com |
| CAS Number | 628-46-6 | ontosight.aichemicalbook.com |
| Appearance | Colorless liquid | thegoodscentscompany.com |
| Odor | Fermented cheese-like | chemicalbook.com |
| Melting Point | < -25 °C | nih.gov |
| Boiling Point | 216 °C | fao.org |
| Solubility | Slightly soluble in water; miscible with fat | chemicalbook.comnih.gov |
| Density | 0.912 g/cm³ (at 24 °C) | nih.gov |
| Refractive Index | 1.422 | nih.gov |
Table 2: Research Applications of this compound
| Application Area | Description | Source(s) |
|---|---|---|
| Organic Synthesis | Used as a reagent and building block for more complex molecules. | |
| Chromatography | Employed as a standard and as an eluent in ion-exclusion chromatography. | chemicalbook.com |
| Pharmaceutical Synthesis | A key precursor in the synthesis of pregabalin. | researchgate.netlupinepublishers.com |
| Metabolic Research | Studied for its role in metabolic pathways and as a potential biomarker. |
| Flavoring Agent | Used in the food industry as a flavoring agent. | ontosight.aichemicalbook.comthegoodscentscompany.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-6(2)4-3-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPUGCYGQWGLJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044252 | |
| Record name | 5-Methylhexanoic acid | |
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Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, liquid with a cheese fermented odour | |
| Record name | 5-Methylhexanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | 5-Methylhexanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/647/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
soluble in water; miscible with fat | |
| Record name | 5-Methylhexanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/647/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.912 (24°) | |
| Record name | 5-Methylhexanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/647/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
628-46-6, 1330-19-4 | |
| Record name | 5-Methylhexanoic acid | |
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| Record name | 5-Methylhexanoic acid | |
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| Record name | Isoheptanoic acid | |
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| Record name | 5-METHYLHEXANOIC ACID | |
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| Record name | Hexanoic acid, 5-methyl- | |
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| Record name | 5-Methylhexanoic acid | |
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| Record name | Isoheptanoic acid | |
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| Record name | Hexanoic acid, 5-methyl | |
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| Record name | 5-METHYL HEXANOIC ACID | |
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| Record name | 5-Methylhexanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
< -25 °C | |
| Record name | 5-Methylhexanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031595 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Chemical Transformations of 5 Methylhexanoic Acid and Its Derivatives
Established Synthetic Routes for 5-Methylhexanoic Acid
Malonate-Based Synthesis
A well-established and versatile method for the synthesis of this compound and other substituted carboxylic acids is the malonic ester synthesis. wikipedia.orgvaia.comchemicalnote.com This classic approach utilizes diethyl malonate or a similar malonic acid ester as the starting material. vaia.comchemicalnote.com The core of this synthesis involves the alkylation of the carbon atom positioned alpha to both carbonyl groups of the malonate. wikipedia.org
The process begins with the deprotonation of diethyl malonate using a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. chemicalnote.commasterorganicchemistry.com This enolate then acts as a nucleophile, attacking an appropriate alkyl halide. chemicalnote.com For the synthesis of this compound, the required alkyl bromide is 1-bromo-3-methylbutane. chegg.com This substitution reaction yields an alkylated malonic ester. chemicalnote.com
Table 1: Key Steps in Malonate-Based Synthesis of this compound
| Step | Description | Reagents |
| 1. Enolate Formation | Deprotonation of diethyl malonate. chemicalnote.commasterorganicchemistry.com | Diethyl malonate, Sodium ethoxide chemicalnote.com |
| 2. Alkylation | Nucleophilic substitution with an alkyl halide. chemicalnote.com | 1-bromo-3-methylbutane chegg.com |
| 3. Hydrolysis | Conversion of ester groups to carboxylic acids. masterorganicchemistry.com | Aqueous acid, Heat masterorganicchemistry.com |
| 4. Decarboxylation | Loss of carbon dioxide to form the final product. wikipedia.orgmasterorganicchemistry.com | Heat wikipedia.org |
Depsipeptide Capping Strategies
This compound plays a role in the synthesis of complex biomolecules, particularly in the N-terminal capping of depsipeptides. nih.gov Depsipeptides are a class of compounds containing both amide and ester linkages in their backbone. researchgate.net The capping of the N-terminus is a crucial step in solid-phase peptide synthesis to prevent further elongation and to introduce specific structural moieties. researchgate.net
In the context of depsipeptide synthesis, this compound is used to acylate the free amino group at the N-terminus of a resin-bound peptide chain. nih.gov This is exemplified in the synthesis of Kahalalide F, where this compound is coupled to the N-terminus of the linear peptide precursor. The coupling reaction is typically facilitated by standard peptide coupling reagents, such as a combination of N,N'-diisopropylcarbodiimide (DIPCDI) and 1-hydroxybenzotriazole (B26582) (HOBt), employing Fmoc/t-Bu protection strategies. This strategy allows for the controlled and efficient addition of the this compound cap.
Hydrolysis and Decarboxylation Approaches
Hydrolysis and decarboxylation are fundamental transformations in the synthesis of this compound and its derivatives, particularly when starting from precursors containing ester or nitrile functionalities. evitachem.comgoogle.comdatapdf.com For instance, the synthesis of certain derivatives can involve the hydrolysis of a nitrile group to a carboxylic acid. evitachem.com
A notable application of these reactions is in the production of (S)-3-cyano-5-methylhexanoic acid, a key intermediate for the synthesis of Pregabalin (B1679071). datapdf.com In one chemoenzymatic process, a racemic diester is first resolved using a lipase (B570770). datapdf.com The resulting enantiomerically enriched ester is then subjected to heat-promoted decarboxylation to yield (S)-3-cyano-5-methylhexanoic acid ethyl ester. datapdf.com This intermediate can then be hydrolyzed to the final acid. datapdf.com
Another synthetic route involves the condensation of isovaleraldehyde (B47997) with an alkyl cyanoacetate, followed by reaction with a dialkyl malonate to produce 3-isobutylglutaric acid after hydrolysis and decarboxylation. google.com This glutaric acid derivative can then be further transformed into derivatives of this compound. google.com
Advanced Synthetic Approaches for Enantiopure Derivatives
Enzymatic Synthesis and Biocatalysis
The demand for enantiomerically pure pharmaceuticals has driven the development of advanced synthetic methods, with enzymatic synthesis and biocatalysis emerging as powerful tools. nih.govmdpi.com These approaches offer high stereoselectivity under mild reaction conditions, presenting a greener alternative to traditional chemical methods. nih.gov In the context of this compound derivatives, enzymatic methods have been extensively explored for the production of chiral intermediates. evitachem.commdpi.com
One prominent strategy is the kinetic resolution of racemic mixtures. For example, lipases are widely used for the enantioselective hydrolysis of esters. mdpi.com In the synthesis of a precursor to Pregabalin, a lipase from Candida rugosa has been used to resolve a racemic glutarimide (B196013) intermediate, selectively hydrolyzing one enantiomer to yield the desired chiral acid. Similarly, Lipolase®, a commercial lipase preparation, can resolve rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester to produce the (S)-enantiomer after a subsequent decarboxylation step. datapdf.com Ene-reductases have also been employed for the asymmetric bioreduction of β-cyanoacrylate esters, providing a biocatalytic route to chiral precursors of GABA analogues like Pregabalin. nih.gov
Nitrilases are enzymes that catalyze the hydrolysis of nitriles directly to carboxylic acids and have proven to be highly effective in the stereoselective synthesis of chiral carboxylic acids. google.comgoogleapis.com A significant application of nitrilases is the desymmetrization of prochiral dinitriles or the kinetic resolution of racemic nitriles. google.comresearchgate.net
The synthesis of (S)-3-cyano-5-methylhexanoic acid, a key chiral intermediate for Pregabalin, has been a major focus of nitrilase-mediated synthesis. researchgate.netgoogle.com This approach often starts with the racemic 2-isobutylsuccinonitrile. evitachem.com The nitrilase then selectively hydrolyzes the pro-(S) nitrile group to a carboxylic acid, leaving the (R)-enantiomer largely unreacted. google.com This results in the formation of (S)-3-cyano-5-methylhexanoic acid with high enantiomeric excess. google.comresearchgate.net
Various microorganisms have been identified and engineered to express nitrilases with improved activity and selectivity for this transformation. researchgate.net For example, nitrilases from Arabis alpina, Bradyrhizobium japonicum, and engineered strains of Escherichia coli harboring nitrilases from organisms like Brassica rapa have been successfully employed. evitachem.comresearchgate.netresearchgate.net Researchers have also focused on protein engineering to enhance the performance of these enzymes, leading to mutants with significantly improved stereoselectivity and catalytic efficiency. rsc.orgresearchgate.net
Table 2: Examples of Nitrilases Used in the Synthesis of (S)-3-cyano-5-methylhexanoic acid
| Nitrilase Source | Substrate | Product | Key Findings | Reference(s) |
| Arabis alpina (AaNIT) | Isobutylsuccinonitrile (IBSN) | (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA) | A mutant (N258D) showed high activity and excellent enantioselectivity (E > 300) at high substrate concentrations. researchgate.net | researchgate.net |
| Bradyrhizobium japonicum USDA 110 (BjNIT6402) | 3-Isobutylglutaronitrile | (S)-3-cyanomethyl-5-methylhexanoic acid | Achieved high conversion (58%) at a substrate concentration of 200 mM. researchgate.net | researchgate.net |
| Brassica rapa (BrNIT) in E. coli | Isobutylsuccinonitrile (IBSN) | (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA) | Immobilized cells demonstrated high enantioselectivity (E > 150) and good substrate conversion over multiple batches. researchgate.net | researchgate.net |
| Engineered Nitrilase Mutant | rac-isobutylsuccinonitrile (rac-ISBN) | (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA) | Mutants W57F/V134M and W57Y/V134M exhibited high enantioselectivity (E > 300) and conversion ratios over 40%. rsc.org | rsc.org |
Lipase-Catalyzed Hydrolysis and Resolution of Racemic Mixtures
Lipase-catalyzed kinetic resolution is a prominent enzymatic method for obtaining enantiomerically pure forms of this compound derivatives. This technique leverages the stereoselectivity of lipases to preferentially hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted. This approach is particularly valuable in the synthesis of chiral intermediates for pharmaceuticals.
A notable application of this method is in the synthesis of (R)-3-(carbamoylmethyl)-5-methylhexanoic acid, a key intermediate for an anticonvulsant drug. In one patented process, racemic 3-isobutylglutarimide is subjected to hydrolysis using Candida rugosa lipase in an acetone-water mixture. The lipase selectively hydrolyzes the (R)-enantiomer of the glutarimide, yielding the desired (R)-acid with a purity of 91.2%. While this example focuses on a glutarimide intermediate, the underlying principle of lipase-catalyzed resolution is directly applicable to racemic esters of this compound.
Table 1: Lipase-Catalyzed Resolution of this compound Derivatives
| Enzyme Source | Substrate | Product | Purity/Enantiomeric Excess | Reference |
|---|---|---|---|---|
| Candida rugosa lipase | Racemic 3-isobutylglutarimide | (R)-3-(carbamoylmethyl)-5-methylhexanoic acid | 91.2% purity | |
| Thermomyces lanuginosus lipase (Lipolase®) | Racemic 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester | (3S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid | 98% ee | nih.gov |
| Immobilized Talaromyces thermophilus lipase mutant | 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester | (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid | 95% ee | nih.gov |
Enantioselective Ring Opening of Anhydrides
The enantioselective ring-opening of meso-anhydrides catalyzed by chiral organocatalysts represents a powerful strategy for the asymmetric synthesis of dicarboxylic acid monoesters, which can be precursors to chiral this compound derivatives. This method allows for the creation of a stereocenter with high enantioselectivity.
A highly effective example is the quinine-mediated desymmetrization of 3-isobutylglutaric anhydride (B1165640), a direct precursor to a derivative of this compound. researchgate.net In this key step for the synthesis of (S)-3-aminomethyl-5-methylhexanoic acid, the anhydride undergoes ring-opening with an alcohol in the presence of a cinchona alkaloid catalyst. researchgate.net The use of quinine (B1679958) as the catalyst facilitates the formation of one enantiomer of the resulting hemiester with excellent enantiomeric excess. researchgate.net This approach is advantageous as it establishes the desired stereochemistry early in the synthesis. Further chemical transformations, such as a Curtius rearrangement and deprotection steps, can then convert the chiral hemiester into the final product in high yield and with the preservation of the high enantiomeric excess. researchgate.net
Cinchona alkaloids and their derivatives, particularly sulfonamides, are widely employed as organocatalysts for the desymmetrization of various cyclic anhydrides due to their high enantioselectivity. researchgate.netresearchgate.net
Table 2: Enantioselective Ring Opening of a this compound Precursor
| Catalyst | Substrate | Nucleophile | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Quinine | 3-Isobutylglutaric anhydride | Cinnamyl alcohol | Chiral hemiester | High | researchgate.net |
Chemoenzymatic Routes
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create efficient and stereoselective pathways for the production of complex molecules like derivatives of this compound. These routes often employ an enzymatic step to introduce chirality, followed by chemical transformations to complete the synthesis.
A prominent example is the second-generation manufacturing process for Pregabalin, which is (S)-3-(aminomethyl)-5-methylhexanoic acid. datapdf.com This process utilizes the lipase-catalyzed resolution of racemic 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE). datapdf.com The enzyme Lipolase® selectively hydrolyzes the (S)-enantiomer, which is then chemically converted to the target molecule through a heat-promoted decarboxylation. datapdf.com This chemoenzymatic approach significantly improves process efficiency by establishing the stereocenter early and allowing for the recycling of the undesired enantiomer. datapdf.com Furthermore, it is considered a greener process due to the use of aqueous media for the enzymatic step. datapdf.com
Another chemoenzymatic strategy involves the use of nitrilases. acs.orgacs.org For instance, an efficient route to optically active Pregabalin starts with isobutylsuccinonitrile. acs.orgacs.org A nitrilase from Brassica rapa, expressed in immobilized E. coli cells, catalyzes the regio- and enantioselective hydrolysis of the dinitrile to (S)-3-cyano-5-methylhexanoic acid. acs.orgacs.org This chiral intermediate is then chemically hydrogenated to yield the final product. acs.orgacs.org This method is noted for its high enantioselectivity and the ability to recycle the unreacted (R)-enantiomer. acs.org
Table 3: Chemoenzymatic Synthesis of this compound Derivatives
| Enzymatic Step Catalyst | Chemical Step | Final Product Derivative | Key Advantages | Reference |
|---|---|---|---|---|
| Lipolase® (lipase) | Heat-promoted decarboxylation | (S)-3-cyano-5-methylhexanoic acid ethyl ester | Early stereocenter formation, recycling of undesired enantiomer | datapdf.com |
| Immobilized E. coli with Brassica rapa nitrilase | Hydrogenation | (S)-3-(aminomethyl)-5-methylhexanoic acid | High enantioselectivity, recycling of unreacted starting material | acs.orgacs.org |
Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful method for the enantioselective synthesis of chiral molecules, including derivatives of this compound. This technique utilizes chiral transition metal catalysts to add hydrogen across a double bond, creating one or more stereocenters with high control over the stereochemical outcome.
A concise enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid has been developed where the key step is the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt. nih.govacs.org This reaction is catalyzed by a rhodium complex with the chiral phosphine (B1218219) ligand Me-DuPHOS. nih.govacs.org The hydrogenation proceeds with very high enantiomeric excess (ee), providing the desired (S)-3-cyano-5-methylhexanoate. nih.govacs.org Subsequent reduction of the nitrile group yields the final product. nih.govacs.org The use of a salt of the substrate, rather than the ester, was found to enhance both the reaction rate and the enantioselectivity. acs.org
Table 4: Asymmetric Hydrogenation for the Synthesis of a this compound Derivative
| Catalyst | Substrate | Product | Enantiomeric Excess (ee) | Overall Yield | Reference |
|---|---|---|---|---|---|
| [(R,R)-(Me-DuPHOS)Rh(COD)]BF₄ | 3-cyano-5-methylhex-3-enoic acid salt | (S)-3-cyano-5-methylhexanoate | 97.7% | 61% (two steps) | nih.govacs.org |
Reductive Amination Techniques
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds, and it has been applied to the preparation of amino derivatives of this compound. This one-pot reaction involves the formation of an imine or enamine from a ketone or aldehyde and an amine, followed by its reduction to the corresponding amine.
In the context of synthesizing derivatives of this compound, reductive amination can be used to introduce an amino group at a specific position. For example, 3-amino-5-methylhexanoic acid derivatives can be synthesized from 3-keto-5-methylhexanoic acid or its esters. The process typically involves the reaction of the keto acid with ammonia (B1221849) or an ammonium (B1175870) salt to form an imine intermediate, which is then reduced. The stereoselectivity of this reduction can be controlled through the use of chiral reducing agents to obtain a specific enantiomer.
A common reducing agent for this transformation is sodium cyanoborohydride, which selectively reduces the imine in the presence of the carboxylic acid group. This approach bypasses the need for resolution steps by directly converting the keto acid to the desired amine.
Table 5: Reductive Amination for the Synthesis of a this compound Derivative
| Starting Material | Amine Source | Reducing Agent | Product | Reference |
|---|---|---|---|---|
| 5-methyl-3-oxohexanoic acid | Ammonium acetate | Sodium cyanoborohydride | 3-(Aminomethyl)-5-methylhexanoic acid |
Palladium-Catalyzed Carbonylation
Palladium-catalyzed carbonylation reactions are a powerful tool in organic synthesis for the introduction of a carbonyl group into a molecule, enabling the synthesis of carboxylic acids, esters, amides, and ketones. While specific examples for the direct synthesis of this compound via this method are not extensively documented in the provided search results, the general principles of palladium-catalyzed carbonylation of olefins can be applied.
The carbonylation of an alkene, such as 4-methyl-1-pentene, in the presence of a palladium catalyst, carbon monoxide, and a nucleophile like water or an alcohol, could theoretically yield this compound or its corresponding ester. The reaction typically proceeds through the formation of a palladium-hydride species, which adds to the alkene. Subsequent migratory insertion of carbon monoxide and nucleophilic attack on the resulting acyl-palladium complex would afford the carbonylated product.
The regioselectivity of the carbonylation (i.e., the formation of the linear vs. branched isomer) is a critical aspect and can often be controlled by the choice of ligands on the palladium catalyst. Bidentate phosphine ligands, such as Xantphos, are known to favor the formation of linear products in alkoxycarbonylation reactions. acs.org
Palladium-catalyzed carbonylation can also be applied to C-H activation, allowing for the direct carbonylation of C-H bonds to form carboxylic acids or their derivatives. mdpi.com This approach offers a highly atom-economical route to carbonylated products.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being applied to the synthesis of this compound and its derivatives, with a focus on developing more sustainable and environmentally friendly processes. These approaches often involve the use of biocatalysis, aqueous reaction media, and the reduction of waste streams.
A significant area where green chemistry has made an impact is in the chemoenzymatic synthesis of precursors for pharmaceuticals like Pregabalin. datapdf.com The use of enzymes, such as lipases and nitrilases, allows for reactions to be carried out under mild conditions in aqueous solutions, reducing the need for volatile organic solvents. datapdf.comresearchgate.net For example, the lipase-catalyzed resolution of a diester intermediate in the synthesis of a Pregabalin precursor is performed in a mostly aqueous process, which dramatically reduces organic solvent usage. datapdf.com
Nitrilase-mediated hydrolysis of dinitriles is another green approach, as it often proceeds with high selectivity and under mild, aqueous conditions. acs.orgresearchgate.net These biocatalytic methods align with the principles of atom economy and green chemistry by minimizing waste and avoiding the use of hazardous reagents. researchgate.net The development of processes that allow for the racemization and recycling of the undesired enantiomer further enhances the sustainability of these synthetic routes. acs.org The environmental impact, as measured by the E-factor (mass of waste per mass of product), has been shown to be significantly reduced in these newer chemoenzymatic processes compared to first-generation manufacturing methods. datapdf.com
Table 6: Green Chemistry Approaches in the Synthesis of this compound Derivatives
| Green Chemistry Principle | Application in Synthesis | Example | Benefit | Reference |
|---|---|---|---|---|
| Use of Biocatalysts | Lipase-catalyzed resolution | Synthesis of (S)-3-cyano-5-methylhexanoic acid ethyl ester | High selectivity, mild conditions | datapdf.com |
| Use of Aqueous Media | Enzymatic hydrolysis | Lipase-catalyzed resolution of CNDE | Reduced use of organic solvents | datapdf.com |
| Waste Reduction | Recycling of undesired enantiomer | Chemoenzymatic synthesis of (S)-3-cyano-5-methylhexanoic acid | Improved process efficiency, lower E-factor | datapdf.comacs.org |
Chemical Reactions of this compound and its Functional Groups
This compound, a branched-chain fatty acid, exhibits reactivity characteristic of its carboxylic acid functional group and its aliphatic hydrocarbon chain. nih.govfoodb.ca These reactions are fundamental to its role as a building block in organic synthesis. The primary reaction types include oxidation, reduction, substitution, esterification, amidation, and decarboxylation, which allow for the transformation of this compound and its derivatives into a variety of other compounds.
Oxidation Reactions
The carboxylic acid group of this compound and its derivatives can undergo oxidation. While the carboxyl group itself is at a high oxidation state, reactions can target adjacent carbons or other functional groups within a derivative. For instance, the hydroxyl group of a derivative like (3S)-3-hydroxy-5-methylhexanoic acid can be oxidized to form a carbonyl group. evitachem.com In some synthetic pathways, the carboxylic acid group itself can be oxidized under specific conditions to yield products such as ketones or aldehydes. Common oxidizing agents used for such transformations in related carboxylic acids include potassium permanganate (B83412) or chromium trioxide under acidic conditions. smolecule.com A patent describing a related synthesis mentions an oxidation reaction step with a duration of 2 hours to obtain the desired product. google.com
Table 1: Oxidation Reactions and Reagents
| Reactant | Product Type | Reagent Example | Source |
|---|---|---|---|
| (3S)-3-hydroxy-5-methylhexanoic acid | Carbonyl Compound | Not Specified | evitachem.com |
| Carboxylic Acid Group | Ketone or Aldehyde | Potassium Permanganate | smolecule.com |
Reduction Reactions
The carboxyl group of this compound is readily reduced to a primary alcohol, 5-methylhexan-1-ol. This transformation is typically accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH4) is a common reagent for this type of reduction. smolecule.com Sodium borohydride (B1222165) can also be used, although it is generally less reactive towards carboxylic acids than LiAlH4. smolecule.com In more complex syntheses, other reducing agents may be employed. For example, a Chinese patent describes the reduction of a urethane (B1682113) intermediate using lithium borohydride in tetrahydrofuran (B95107) at low temperatures (0–10°C) to produce a 3-aminomethyl-5-methylhexanoic acid derivative with a high yield.
Table 2: Common Reducing Agents for Carboxylic Acids
| Reagent | Product | Source |
|---|---|---|
| Lithium aluminum hydride (LiAlH4) | Primary Alcohol | smolecule.com |
| Sodium borohydride (NaBH4) | Primary Alcohol | smolecule.com |
Substitution Reactions
This compound can participate in substitution reactions at various positions on the molecule. Halogenation is a typical substitution reaction for this compound. Furthermore, derivatives of this compound can undergo nucleophilic substitution. For example, in 5-fluoro-5-methylhexanoic acid, the fluorine atom can be replaced by other functional groups through reactions with nucleophiles. smolecule.com Reagents such as sodium methoxide (B1231860) or potassium tert-butoxide in polar aprotic solvents are often used to facilitate these substitutions. smolecule.com
Amidation and Esterification
As a carboxylic acid, this compound readily undergoes esterification and amidation.
Esterification is the reaction with an alcohol in the presence of an acid catalyst to form an ester. evitachem.comevitachem.com This reaction is crucial for creating various ester derivatives, which can be important intermediates in larger synthetic schemes. For example, the synthesis of pregabalin, a derivative of this compound, often involves ester intermediates like (S)-ethyl-3-cyano-5-methylhexanoate. researchgate.net
Amidation involves the reaction of this compound or its activated derivatives (like acid chlorides) with ammonia or a primary or secondary amine to form an amide. evitachem.comcymitquimica.com For instance, 3-isobutylglutaric anhydride, a precursor, can be reacted with ammonia to form (±)-3-(carbamoylmethyl)-5-methylhexanoic acid. google.com In another example, a carboxylic acid is converted to an amide by first reacting with a base like triethylamine (B128534) and ethyl chloroformate, followed by the addition of aqueous ammonia. google.com These reactions are central to the synthesis of compounds like (R)-3-(carbamoylmethyl)-5-methylhexanoic acid, an important pharmaceutical intermediate. cymitquimica.comhelyspecialitychemicals.com
Table 3: Esterification and Amidation Reactions
| Reaction Type | Reactants | Product | Source |
|---|---|---|---|
| Esterification | This compound + Alcohol | Ester | evitachem.comevitachem.com |
| Amidation | This compound derivative + Amine | Amide | evitachem.com |
Biosynthesis and Metabolic Pathways Involving 5 Methylhexanoic Acid
Natural Occurrence and Biosynthetic Origins
5-Methylhexanoic acid, a branched-chain fatty acid, has been identified in various natural sources, particularly within the plant kingdom. Its biosynthesis is intricately linked to the metabolism of branched-chain amino acids, utilizing a specialized elongation pathway.
This compound has been reported to occur in Thymus longicaulis and Nicotiana tabacum nih.gov. In many species of the Solanaceae family, including Nicotiana species, acyl sugars containing branched-chain fatty acids (BCFAs) are produced by glandular trichomes and play a significant role in defense against insects nih.gov. While straight-chain fatty acids are common, these branched-chain variants are characteristic of certain plant taxa. In Nicotiana benthamiana, research has indicated a specific mechanism for the elongation of BCFAs nih.gov.
The biosynthesis of this compound and other BCFAs in plants like Nicotiana benthamiana is distinct from the typical fatty acid synthesis pathway. It involves a process known as α-keto acid elongation, which adds one carbon at a time to a branched-chain α-keto acid precursor nih.gov. This pathway is analogous to the one used for producing glucosinolates in Arabidopsis thaliana nih.gov.
A key enzyme in this process is Isopropylmalate Synthase (IPMS) . IPMS is a central enzyme in the biosynthesis of the branched-chain amino acid leucine (B10760876) researchgate.net. In the context of BCFA synthesis in Nicotiana species, IPMS, along with isopropylmalate dehydrogenase (IPMD) and isopropylmalate dehydratase (IPDS), participates in cycles of one-carbon elongation of α-keto acids. This extended cycling ultimately yields medium-chain branched α-keto acids, which are then converted to the corresponding branched-chain fatty acids nih.gov. The precursors for this pathway are branched-chain keto acids derived from amino acids like threonine and isoleucine nih.gov.
Metabolic Fates and Transformations
As a fatty acid, this compound serves as a source of energy and a component of lipids. Its breakdown and integration into cellular metabolism follow established pathways for fatty acid catabolism and anabolism.
This compound, being a branched-chain fatty acid, is degraded through the process of beta-oxidation to produce energy. This catabolic process occurs in both the mitochondria and peroxisomes nih.govsmpdb.cawikipedia.org. The beta-oxidation of branched-chain fatty acids like this compound follows a similar four-step cycle as straight-chain fatty acids, progressively shortening the carbon chain by two carbons in each cycle to produce acetyl-CoA nih.govwikipedia.org.
However, due to the methyl branch, the final cycle of beta-oxidation for an odd-numbered branched-chain fatty acid results in the formation of both acetyl-CoA and propionyl-CoA nih.gov. Propionyl-CoA can then be converted to succinyl-CoA, which enters the citric acid cycle wikipedia.org. In some cases, for fatty acids with branches at the β-carbon, an initial α-oxidation step may be required to remove a single carbon before beta-oxidation can proceed youtube.comlibretexts.org.
This compound is involved in lipid metabolism pathways hmdb.cafoodb.ca. As a fatty acid, it can be incorporated into more complex lipids. The acyl-CoA derivative of this compound can be used for the synthesis of various lipids. Branched-chain fatty acids are known to be components of membrane phospholipids (B1166683) in some organisms, where they can influence membrane fluidity plos.org. The transport of fatty acids across cellular membranes is a crucial aspect of their metabolism, and it is expected that this compound utilizes fatty acid transport proteins for this purpose.
Influence of Dietary Factors on this compound Levels
Branched-chain fatty acids are found in notable quantities in dairy products and ruminant meats. researchgate.netnih.gov This is attributed to the synthetic activities of microorganisms within the rumen of these animals. researchgate.net Consequently, the consumption of foods such as beef, lamb, and milk products is a direct dietary source of this compound and other BCFAs. nih.gov Research analyzing the BCFA content in common foods has identified dairy and beef as the primary contributors to BCFA intake in the diet. nih.gov
Beyond direct consumption, diet plays a crucial role in modulating the gut microbiota, which in turn can influence the production of BCFAs. nih.govdellait.com The fermentation of dietary components by gut bacteria is a key source of various fatty acids. nih.gov An increase in protein consumption, for instance, has been linked to a higher production of branched-chain fatty acids, including isobutyrate and isovalerate, which can serve as precursors for longer-chain BCFAs. researchgate.net This suggests that diets rich in protein may enhance the endogenous production of this compound by the gut flora. researchgate.net
Furthermore, the balance of macronutrients in the diet can affect the profile of fatty acids produced by gut bacteria. Studies comparing plant-based and animal-based diets have shown differences in the fecal concentrations of short-chain fatty acids, indicating that dietary patterns can shift the metabolic output of the gut microbiome. nih.gov While high-fiber diets are well-known to increase the production of short-chain fatty acids like butyrate, the broader impact on the full spectrum of microbially-produced fatty acids, including this compound, is an area of ongoing research. nih.govmdpi.com The intake of dietary fiber provides substrates for microbial fermentation, which can lead to a reduction in protein fermentation when carbohydrate sources are abundant. researchgate.net
The following table summarizes the dietary sources and factors known to influence the levels of branched-chain fatty acids, including this compound.
Dietary Factors Influencing Branched-Chain Fatty Acid (BCFA) Levels
| Dietary Factor | Influence on BCFA Levels | Primary Food Sources/Examples |
|---|---|---|
| Ruminant Products | Direct source of pre-formed BCFAs, including this compound. | Beef, Lamb, Dairy Products (Milk, Cheese) researchgate.netnih.gov |
| High Protein Intake | May increase the production of BCFAs by providing branched-chain amino acids for microbial fermentation. researchgate.net | Meat, Poultry, Fish, Legumes, Dairy |
| Dietary Fiber | Influences the composition and metabolic activity of gut microbiota, which are primary producers of BCFAs. mdpi.com High fiber can shift fermentation away from protein. researchgate.net | Fruits, Vegetables, Whole Grains, Legumes |
| Fermented Foods | Some fermented foods contain BCFAs as a result of microbial activity during fermentation. researchgate.netnih.gov | Sauerkraut, Miso nih.gov |
The interplay between direct dietary intake of this compound and the diet-mediated production by the gut microbiota highlights the complex relationship between nutrition and the body's metabolic profile.
Advanced Analytical Methodologies for 5 Methylhexanoic Acid and Its Metabolites
Chromatographic Techniques
Chromatography is a fundamental tool for separating and analyzing complex mixtures. For a compound like 5-Methylhexanoic acid, various chromatographic methods are utilized to isolate it from different matrices and to determine its purity.
Ion-Exclusion Chromatography
Ion-Exclusion Chromatography (IEC) is a technique used for the separation of ionic and non-ionic substances. It is particularly effective for separating weak organic acids from strong inorganic acids. The separation mechanism is based on the principle of Donnan exclusion, where the highly ionized functional groups of a stationary phase repel similarly charged ions in the mobile phase.
In a notable application, this compound itself has been used as a component of the mobile phase, or eluent, for the separation of other aliphatic carboxylic acids. nih.gov A study demonstrated the use of a 1 mM this compound solution at pH 4.0 as the eluent to achieve excellent simultaneous separation of C1-C6 aliphatic carboxylic acids, including formic, acetic, and caproic acids. nih.gov The analysis was performed on a highly sulfonated styrene-divinylbenzene co-polymer resin column (TSKgel SCX) with conductimetric detection. nih.gov The use of this compound in the eluent helped to improve the peak shapes of more hydrophobic acids, which tended to show significant tailing with conventional eluents like sulfuric acid. nih.gov
Table 1: Ion-Exclusion Chromatography Conditions for C1-C6 Acid Separation
| Parameter | Value |
| Stationary Phase | TSKgel SCX (H+ form) |
| Column Dimensions | 150 x 6 mm I.D. |
| Eluent | 1 mM this compound (pH 4.0) |
| Detection | Conductimetric |
| Analysis Time | 25 minutes |
| Analytes | Formic, acetic, propionic, isobutyric, butyric, isovaleric, valeric, isocaproic, caproic acids |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For fatty acids like this compound, GC analysis, often coupled with a mass spectrometer (GC-MS), is a common approach for identification and quantification. nih.govfoodb.ca
Due to the relatively low volatility and polar nature of carboxylic acids, a derivatization step is often required before GC analysis. This process converts the carboxylic acid into a more volatile ester, typically a methyl ester (Fatty Acid Methyl Ester, or FAME). This derivatization improves chromatographic peak shape and thermal stability.
Experimental GC-MS data for this compound is available in public databases. nih.govfoodb.ca The mass spectrum obtained from GC-MS provides a unique fragmentation pattern that serves as a chemical fingerprint for the molecule. For this compound, characteristic peaks in the electron ionization (EI) mass spectrum are observed at mass-to-charge ratios (m/z) of 60, 71, 43, 41, and 87. nih.gov
Table 2: GC-MS Fragmentation Data for this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity |
| 60.0 | 99.99 |
| 71.0 | 54.91 |
| 43.0 | 50.16 |
| 41.0 | 49.07 |
| 87.0 | 37.12 |
| Source: Human Metabolome Database (HMDB), instrument=HITACHI M-80B nih.gov |
High-Performance Liquid Chromatography (HPLC) for Purity Evaluation
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. For purity evaluation of non-volatile organic acids like this compound, reversed-phase HPLC (RP-HPLC) is the most common method.
In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier (e.g., phosphoric acid or formic acid) to suppress the ionization of the carboxyl group. Suppressing ionization leads to better retention and improved peak shape.
Detection of this compound can be challenging as it lacks a strong chromophore for UV detection at higher wavelengths. Therefore, detection is often performed at a low UV wavelength (around 200-210 nm) where the carboxyl group absorbs, or by using a universal detector like a Refractive Index (RI) detector.
Spectroscopic Characterization
Spectroscopic methods are indispensable for the structural elucidation of molecules. Techniques like UV-Vis and NMR spectroscopy provide detailed information about the electronic and atomic structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra are used for the complete characterization of this compound.
The ¹H NMR spectrum would show distinct signals for the different types of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration of these signals allow for the assignment of each proton to its position in the structure.
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. nih.gov The spectrum of this compound would exhibit a signal for each of the seven carbon atoms, with the carbonyl carbon of the carboxylic acid appearing significantly downfield (at a higher chemical shift) compared to the aliphatic carbons.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (Carboxyl) | ~180 |
| C2 | ~34 |
| C3 | ~28 |
| C4 | ~38 |
| C5 | ~28 |
| C6 (Methyl on C5) | ~22 |
| C7 (Methyl on C5) | ~22 |
| Note: These are approximate values and can vary based on solvent and other experimental conditions. |
Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for the identification and quantification of this compound in complex biological matrices. The analysis of short- and medium-chain fatty acids by LC-MS can be challenging without chemical derivatization due to their poor retention on reverse-phase columns and inefficient ionization. However, predicted fragmentation data provides insight into the mass spectrometric behavior of the molecule.
In positive ionization mode, the protonated molecule [M+H]⁺ is observed. In negative ionization mode, the deprotonated molecule [M-H]⁻ is the precursor ion. Tandem mass spectrometry (MS/MS) of this precursor ion generates characteristic product ions useful for structural confirmation. Predicted fragmentation data for this compound is available from databases such as the Human Metabolome Database (HMDB). foodb.ca For instance, predicted LC-MS/MS spectra at various collision energies indicate the expected fragmentation patterns. foodb.ca
Predicted LC-MS/MS Fragmentation Data for this compound Below are the major predicted fragment ions for the deprotonated molecule ([M-H]⁻) of this compound at different collision energies, which are crucial for developing targeted analytical methods.
| Precursor Ion (m/z) | Collision Energy | Product Ion (m/z) | Predicted Intensity |
| 129.09 | 10 V | 129.0921 | 100.0 |
| 129.09 | 10 V | 85.0659 | 12.8 |
| 129.09 | 20 V | 129.0921 | 100.0 |
| 129.09 | 20 V | 85.0659 | 26.5 |
| 129.09 | 40 V | 85.0659 | 100.0 |
| 129.09 | 40 V | 129.0921 | 80.7 |
Data sourced from predicted spectra and should be used as a guide for method development. hmdb.ca
FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum is dominated by absorptions characteristic of a carboxylic acid.
The most prominent feature is the very broad O-H stretching band, which arises from the hydrogen-bonded carboxylic acid dimers, typically appearing in the region of 3300-2500 cm⁻¹. vscht.cz The carbonyl (C=O) group gives rise to a strong, sharp absorption band between 1760 and 1690 cm⁻¹. orgchemboulder.com Additionally, the C-O stretching vibration is observed in the 1320-1210 cm⁻¹ region. The spectrum also features C-H stretching vibrations from the alkyl chain just below 3000 cm⁻¹. vscht.cz
Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretch (H-bonded) | 2500 - 3300 | Strong, Very Broad |
| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium |
| C=O (Carboxylic Acid) | Stretch | 1680 - 1760 | Strong, Sharp |
| C-O (Carboxylic Acid) | Stretch | 1210 - 1320 | Strong |
Circular Dichroism (CD) Spectroscopy for Conformational Analysis
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate the structure of optically active molecules. nih.govjascoinc.com As this compound possesses a chiral center at the C5 position, its enantiomers, (R)-5-methylhexanoic acid and (S)-5-methylhexanoic acid, are amenable to analysis by CD spectroscopy.
Structural Analysis Techniques
Single Crystal X-ray Diffraction
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in the solid state. carleton.edumdpi.com This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. carleton.edu
Emerging Analytical Approaches (e.g., Aqueous Two-Phase Systems for Purification)
Aqueous Two-Phase Systems (ATPS) represent a promising and environmentally benign liquid-liquid extraction technique for the purification of biomolecules, including organic acids. wikipedia.orgresearchgate.net An ATPS is formed when two water-soluble polymers (e.g., polyethylene (B3416737) glycol and dextran) or a polymer and a salt (e.g., polyethylene glycol and potassium phosphate) are mixed above a critical concentration, leading to the formation of two immiscible aqueous phases. wikipedia.orgua.pt
The partitioning of a solute like this compound between the two phases is governed by a combination of factors, including its hydrophobicity, charge, and size, as well as the properties of the phase-forming components. nih.gov Key parameters that can be adjusted to optimize the purification include:
Polymer Molecular Weight: Affects the hydrophobicity of the polymer-rich phase.
pH: Controls the ionization state of the carboxylic acid group. At a pH above its pKa, the acid will be deprotonated and more hydrophilic, potentially favoring the more polar, salt-rich phase.
Salt Type and Concentration: The choice of salt influences the properties of the phases and the partitioning behavior.
ATPS offers significant advantages over traditional solvent extraction methods, such as mild operating conditions that preserve the integrity of biological products, high water content in both phases, and ease of scalability. researchgate.netagarwood.org.cn This makes it a compelling emerging approach for the primary recovery and purification of this compound from fermentation broths or other complex biological mixtures.
Computational and Theoretical Studies
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application of this is molecular docking, a method that predicts the preferred orientation of one molecule (a ligand, such as 5-Methylhexanoic acid) when bound to a second molecule (a receptor, typically a protein or DNA) to form a stable complex. The primary goal of docking is to predict the binding mode and affinity, often quantified as a binding energy score. While specific, dedicated docking studies on this compound are not extensively published, the principles of these studies can be understood by examining research on similar short- and branched-chain fatty acids.
The interaction of fatty acids with proteins is crucial for their transport, metabolism, and signaling functions. Proteins such as fatty acid-binding proteins (FABPs) possess hydrophobic cavities designed to accommodate the aliphatic tails of fatty acids. Molecular docking simulations for a molecule like this compound would model its entry and stabilization within such a binding pocket.
Docking studies on various fatty acids with proteins like FABPs, cyclooxygenases, and α-amylase reveal that both the orientation of the carboxyl headgroup and the fit of the alkyl tail are determinants of binding affinity. For this compound, the methyl group at the 5-position would require a binding pocket that can accommodate this specific branched structure, influencing its binding specificity compared to its linear isomer, heptanoic acid.
Table 1: Potential Ligand-Protein Interactions for this compound This table is generated based on general principles of fatty acid-protein interactions.
| Interaction Type | Molecular Moiety of 5-MHA | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bonding | Carboxyl Group (-COOH) | Serine (Ser), Threonine (Thr), Tyrosine (Tyr), Arginine (Arg), Lysine (Lys) |
| Hydrophobic | Alkyl Chain (-CH2-, -CH3) | Leucine (B10760876) (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala), Phenylalanine (Phe) |
| Van der Waals | Entire Molecule | Most residues within the binding pocket |
While less common than protein interactions, computational studies have shown that fatty acids can interact directly with DNA. Modeling studies suggest that fatty acids can bind to the minor groove of the DNA double helix. This binding is primarily stabilized by non-covalent forces, such as van der Waals and hydrophobic interactions, between the alkyl chain of the fatty acid and the surfaces of the DNA groove.
In the case of this compound, its flexible aliphatic tail would allow it to conform to the curvature of the DNA helix. The energy of this interaction would depend on the specific nucleotide sequence of the DNA, suggesting a potential for site-specific binding. Computer modeling of various fatty acids indicates that the shape of the molecule is a key determinant of binding strength. While specific computational experiments on the this compound-DNA complex are not available, these general findings provide a framework for its potential interaction mechanism.
Quantum Chemical Calculations
Quantum chemical calculations use the principles of quantum mechanics to determine the electronic structure and properties of molecules. These ab initio or Density Functional Theory (DFT) methods provide detailed information on electron distribution, molecular orbital energies, and bond strengths.
Quantum chemical calculations can predict various electronic and structural properties of this compound. These descriptors are crucial for understanding the molecule's polarity, reactivity, and intermolecular interactions. Publicly available chemical databases often feature properties that are computed using these theoretical methods.
Table 2: Computed Electronic and Structural Properties of this compound Data sourced from computational predictions available in public chemical databases.
| Property | Predicted Value | Source | Description |
|---|---|---|---|
| Polar Surface Area | 37.3 Ų | ChemAxon | Represents the surface sum over all polar atoms, primarily oxygen, influencing membrane permeability. |
| Refractivity | 35.62 m³·mol⁻¹ | ChemAxon | Relates to the total polarizability of a mole of the substance. |
| Polarizability | 15.09 ų | ChemAxon | The ability of the electron cloud to be distorted by an external electric field. |
| logP (Octanol/Water) | 2.22 | ALOGPS | A measure of lipophilicity, indicating a preference for non-polar environments. |
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically (cleaving it to give two radical fragments). BDE values are fundamental indicators of the chemical stability of a molecule. Quantum chemical calculations can provide theoretical estimates of BDEs for each bond within a molecule.
For this compound, these calculations would quantify the strength of its various C-H, C-C, C-O, and O-H bonds. For instance, the O-H bond in the carboxylic acid group is expected to have a lower BDE compared to the C-H bonds on the alkyl chain, reflecting its acidic nature. Similarly, the C-H bond at the tertiary carbon (position 5) would have a different BDE compared to those on the primary or secondary carbons, influencing its susceptibility to radical reactions. While specific BDE calculation results for this compound are not published, this methodology provides a route to understanding its chemical stability and potential reaction pathways.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). libretexts.org
For a carboxylic acid like this compound, theoretical calculations show distinct characteristics for the frontier orbitals. quora.com
HOMO: The Highest Occupied Molecular Orbital is primarily localized on the carboxyl group, specifically on the non-bonding p-orbitals of the two oxygen atoms. quora.com This indicates that in a reaction with an electrophile, the molecule will most likely interact through one of the oxygen atoms.
LUMO: The Lowest Unoccupied Molecular Orbital is predominantly centered on the π* antibonding orbital of the carbonyl (C=O) group. quora.com This signifies that the carbonyl carbon is the most electrophilic site and is susceptible to attack by a nucleophile.
This analysis helps predict the molecule's reactivity; for instance, nucleophilic attack will target the carbonyl carbon, a fundamental reaction step in esterification and other carboxylic acid derivatives chemistry. cureffi.org
Nonlinear Optical Properties
Nonlinear optical (NLO) materials are of great interest due to their potential applications in photonics and optoelectronics. Computational methods are frequently employed to predict the NLO properties of organic molecules.
The NLO properties of 3-(2-amino-2-oxoethyl)-5-methylhexanoic acid (AOEMHA) have been investigated using density functional theory (DFT) calculations. rsc.org Specifically, the third-order nonlinear susceptibility (χ(3)) was calculated as a function of the electric field frequency to evaluate its potential as an NLO material. rsc.org
The study employed the supermolecule approach at the DFT/CAM-B3LYP/aug-cc-pVTZ level to simulate the crystalline environment. The calculated χ(3) value for the AOEMHA crystal was found to be significant when compared to other organic crystals, suggesting its promise as a third-order NLO material. rsc.org This finding highlights the potential for derivatives of this compound in the development of new materials for advanced optical applications. rsc.org
Prediction of Toxicity and Bioavailability
In silico methods are valuable tools in early-stage drug discovery for predicting the absorption, distribution, metabolism, and excretion (ADME) properties and potential toxicity of chemical compounds, thereby reducing the reliance on animal testing.
Computational models predict that this compound exhibits good bioavailability. Predictions based on its physicochemical properties indicate that it is likely to be well-absorbed following oral administration. For instance, it is predicted to pass the "Rule of Five," a set of guidelines used to evaluate a compound's potential to be an orally active drug.
The predicted bioavailability and druglikeness properties are summarized in the table below.
| Parameter | Predicted Value | Source |
|---|---|---|
| Bioavailability | Yes | ChemAxon |
| Rule of Five | Yes | ChemAxon |
| Ghose Filter | No | ChemAxon |
| Veber's Rule | Yes | ChemAxon |
| MDDR-like Rule | No | ChemAxon |
Regarding toxicity, aggregated data from notifications to the ECHA C&L Inventory under the GHS classification system provide some insights. While one report indicated that the chemical does not meet GHS hazard criteria, a significant majority of reports include hazard statements. nih.gov The most frequently reported hazards are "Causes serious eye damage" and "Causes severe skin burns and eye damage". nih.gov
The following table details the predicted toxicity endpoints for this compound.
| Toxicity Endpoint | GHS Hazard Statement | Percentage of Notifications |
|---|---|---|
| Serious eye damage/eye irritation | H318: Causes serious eye damage | 87.5% |
| Skin corrosion/irritation | H314: Causes severe skin burns and eye damage | 12.5% |
These computational predictions serve as a preliminary assessment of the compound's safety and pharmacokinetic profile, guiding further experimental investigation.
Applications in Drug Discovery and Development
Intermediate in Pharmaceutical Synthesis (e.g., Pregabalin)
5-Methylhexanoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably Pregabalin (B1679071). niscpr.res.inlupinepublishers.comniscpr.res.ingoogle.comgoogle.comsemanticscholar.orgnih.govacs.orggoogle.comgoogle.com Pregabalin, known chemically as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a widely used medication for treating epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder. lupinepublishers.com The structural backbone of this compound is readily apparent in the final structure of Pregabalin, making it a logical starting point or key building block in many synthetic routes.
Several synthetic strategies for Pregabalin utilize derivatives of this compound. One common approach involves the synthesis of a key intermediate, (S)-3-cyano-5-methylhexanoic acid. niscpr.res.in This cyano derivative can then be converted to Pregabalin. Another significant intermediate is 3-(carbamoylmethyl)-5-methylhexanoic acid, which can be resolved and then subjected to a Hofmann degradation to yield Pregabalin. google.comsemanticscholar.orggoogle.com
The table below outlines some of the key intermediates derived from or related to this compound in the synthesis of Pregabalin.
| Intermediate Compound | Role in Pregabalin Synthesis |
| (S)-3-cyano-5-methylhexanoic acid | Key intermediate that can be reduced to form Pregabalin. niscpr.res.in |
| (RS)-ethyl-3-cyano-5-methylhexanoate | A precursor that can be resolved to the desired (S)-enantiomer for conversion to Pregabalin. niscpr.res.in |
| 3-(carbamoylmethyl)-5-methylhexanoic acid | An important intermediate that undergoes Hofmann degradation to produce Pregabalin. google.com |
| 3-isobutyl glutaric anhydride (B1165640) | A starting material that can be converted to Pregabalin intermediates. niscpr.res.in |
Lead Compound Identification and Optimization
In the realm of drug discovery, a "lead compound" is a chemical entity that exhibits a desired biological or pharmacological activity and serves as a starting point for the development of a new drug. slideshare.net The process of identifying these leads and then modifying their chemical structure to improve properties such as potency, selectivity, and pharmacokinetic profile is known as lead optimization. danaher.com
While this compound itself may not always be the initial "hit" in a high-throughput screening campaign, its structural motif is valuable in the lead optimization phase. The branched alkyl chain and the carboxylic acid group of this compound can be incorporated into more complex molecules to enhance their interaction with biological targets. The isobutyl group, in particular, can provide favorable steric and hydrophobic interactions within a protein's binding pocket.
The process of lead identification and optimization is a critical and lengthy part of the drug discovery pipeline, often involving the synthesis and testing of numerous analogs of a lead compound. Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies are often employed to guide the design of new derivatives with improved characteristics. danaher.com The ultimate goal is to develop a preclinical candidate with a desirable balance of efficacy, safety, and drug-like properties.
Potential as a Diagnostic Biomarker
Volatile organic compounds (VOCs) are carbon-based chemicals that have a low boiling point and can easily evaporate at room temperature. hra.nhs.uk These compounds are produced by various metabolic processes in the human body, and their presence and concentration in bodily fluids or exhaled breath can reflect the physiological or pathological state of an individual. nih.govresearchgate.netnih.gov This has led to significant interest in the use of VOCs as non-invasive diagnostic biomarkers for a variety of diseases. hra.nhs.uknih.govnih.gov
This compound, being a volatile fatty acid, has been identified as a potential biomarker in certain contexts. The analysis of VOC profiles from biological samples such as breath, urine, and feces can provide a metabolic "fingerprint" that may be indicative of specific diseases. nih.govnih.gov For instance, alterations in the gut microbiome or metabolic dysregulation associated with certain gastrointestinal diseases could potentially lead to changes in the levels of this compound and other short-chain fatty acids.
The identification of VOC biomarkers is a complex process that involves sophisticated analytical techniques like gas chromatography-mass spectrometry (GC-MS) to separate and identify the individual compounds in a sample. hra.nhs.uk While research in this area is ongoing, the prospect of using compounds like this compound as part of a panel of VOC biomarkers holds promise for the development of rapid, non-invasive diagnostic tools for various health conditions.
Environmental and Safety Considerations in Research
Ecotoxicity and Environmental Impact Assessments
A screening assessment for 2-ethylhexanoic acid, a compound with a similar branched structure, indicated that it is moderately toxic to aquatic organisms, with acute LC50 or EC50 values falling between 1.0 mg/L and 100 mg/L. canada.ca Without specific data, it is prudent to handle 5-Methylhexanoic acid with the assumption of at least moderate aquatic toxicity and take all necessary precautions to prevent its release into the environment.
Table 1: General Ecotoxicity Profile of Structurally Similar Branched Carboxylic Acids
| Parameter | Finding | Implication for this compound |
| Aquatic Toxicity | Moderately toxic to aquatic organisms. | Assumed to have a similar moderate toxicity, necessitating prevention of release into waterways. |
| Environmental Hazard | May cause long-lasting harmful effects to aquatic life. | Should be treated as a potential long-term environmental hazard. |
Persistence, Degradability, and Bioaccumulation Studies
There is limited specific information regarding the persistence, degradability, and bioaccumulation of this compound. General information from safety data sheets suggests that the compound may persist in the environment and has some potential to bioaccumulate. usda.gov
Persistence and Degradability: this compound is a medium-chain fatty acid. nih.govhmdb.ca In general, short and medium-chain fatty acids are expected to be biodegradable. For example, a screening assessment for 2-ethylhexanoic acid indicated that it biodegrades quickly in the environment. canada.ca It is plausible that this compound also undergoes biodegradation, although the branched structure might influence the rate of degradation compared to its straight-chain counterparts.
Bioaccumulation: The potential for a substance to bioaccumulate is often estimated by its octanol-water partition coefficient (LogP). A higher LogP value suggests a greater tendency to accumulate in fatty tissues. The predicted LogP for this compound is around 2.2, which suggests a low to moderate potential for bioaccumulation. nih.gov This is consistent with the assessment of 2-ethylhexanoic acid, which was found to have a low potential to accumulate in the lipid tissues of organisms. canada.ca
Table 2: Predicted Environmental Fate of this compound
| Parameter | Predicted Value/Characteristic | Source |
| Persistence | May persist | usda.gov |
| Biodegradability | Expected to be biodegradable | General chemical principles |
| Bioaccumulation Potential (LogP) | 2.22 | foodb.ca |
Waste Management and Disposal in Research Settings
Proper waste management and disposal of this compound in research settings are critical to ensure safety and environmental protection. All waste material must be disposed of in accordance with national and local regulations. cornell.edu
General Guidelines:
Containerization: Unused or waste this compound should be kept in its original container or a suitable, properly labeled, and sealed chemical waste container. cornell.eduki.se Do not mix with other waste streams unless specifically instructed to do so by environmental health and safety (EHS) personnel. cornell.edu
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Corrosive). cwu.edu
Storage: Waste should be stored in a designated satellite accumulation area within the laboratory, which should be a cool, dry, and well-ventilated space, away from incompatible materials such as strong oxidizing agents. cwu.eduepa.gov Containers should be inspected regularly for leaks. cwu.edu
Disposal Procedures:
Neutralization: As a carboxylic acid, small quantities of this compound may be neutralized before disposal. This should only be performed by trained personnel in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. usda.govcornell.edu The acid should be slowly added to a large volume of a suitable base, such as sodium bicarbonate or sodium hydroxide, with cooling and stirring. usda.govcornell.edu The final pH of the solution should be between 5.5 and 9.5 before it can be considered for drain disposal, followed by flushing with a large excess of water (at least 20 parts water). usda.govcornell.edu However, local regulations regarding drain disposal must be strictly followed, and some institutions may prohibit this practice. cwu.eduiu.edu
Hazardous Waste Collection: For larger quantities or when neutralization is not feasible or permitted, this compound waste must be disposed of through an accredited hazardous waste management service. iu.edu This is the most common and recommended practice in research settings.
Spill Management: In the event of a spill, the area should be evacuated and ventilated. For small spills, absorbent, non-combustible material can be used to contain the spill. The absorbed material should then be collected into a suitable container for hazardous waste disposal. For large spills, contact the institutional EHS department immediately. Do not allow the product to enter drains. cornell.edu
Q & A
Basic Research Questions
Q. What are the key structural and chemical identifiers for 5-methylhexanoic acid in analytical workflows?
- Answer : this compound (CAS 628-46-6) is a branched-chain carboxylic acid with the molecular formula C₇H₁₄O₂ (molecular weight: 130.18 g/mol). Its IUPAC name is this compound, and it is also referred to as isoenanthic acid. Key identifiers include:
- Chromatographic retention indices : Used in ion-exclusion chromatography for separating C₁–C₆ aliphatic carboxylic acids .
- Safety data : Classified as corrosive (R34: Causes burns) and requires handling in fume hoods with PPE .
- Table 1 : Key Properties
| Property | Value/Description | Reference |
|---|---|---|
| CAS Number | 628-46-6 | |
| Molecular Formula | C₇H₁₄O₂ | |
| Boiling Point | ~215–220°C (estimated) | |
| Hazard Classification | Corrosive (R34) |
Q. What are standard synthetic routes for this compound in laboratory settings?
- Answer : Common methods include:
- Carboxylation of alkenes : Reaction of 5-methyl-1-pentene with CO₂ under acidic conditions.
- Ester hydrolysis : Hydrolysis of ethyl 5-methylhexanoate using NaOH or H₂SO₄ .
- Biosynthetic precursors : Transient expression of Pogostemon cablin genes in Nicotiana benthamiana produces glycosylated derivatives, suggesting endogenous pathways for branched-chain acid biosynthesis .
Q. How is this compound quantified in complex matrices (e.g., plant extracts)?
- Answer :
- Ion-exclusion chromatography : Uses sulfonated styrene-divinylbenzene copolymer resin with this compound as an eluent for separating carboxylic acids .
- GC-MS : Derivatization with BSTFA or diazomethane enhances volatility for detection .
Advanced Research Questions
Q. How does this compound influence the stereoselective synthesis of nanomaterials?
- Answer : In CdS nanocluster synthesis, this compound directs isomer formation via carboxylate coordination. For example:
- NC-323 isomer : Forms when this compound is used as a capping agent, favoring tetrahedral CdS clusters .
- Mechanism : Branched-chain structure alters ligand packing density, affecting nucleation kinetics.
- Table 2 : Nanomaterial Synthesis Outcomes
| Carboxylic Acid | Dominant Nanocluster | Reaction Conditions | Reference |
|---|---|---|---|
| This compound | NC-323 | 180°C, 130 min | |
| 2-Methylhexanoic acid | NC-312 | 180°C, 130 min |
Q. What role does this compound play in natural product biosynthesis?
- Answer :
- Kahalalide peptides : Serves as the fatty acid component in kahalalide B, a cyclic depsipeptide with antitumor activity. It is incorporated via Fmoc/t-Bu solid-phase peptide synthesis (SPPS) using DIPCDI/HOBt coupling .
- Plant metabolites : Detected as glycosylated derivatives in N. benthamiana trichomes, linked to acyl sugar biosynthesis .
Q. How can researchers resolve enantiomers of this compound derivatives?
- Answer :
- Chiral resolution : Use of cinchonidine as a resolving agent for ethyl 4-ethyl-5-methylhexanoate, followed by hydrolysis to isolate (R)- and (S)-enantiomers .
- Kinetic resolution : Lipase-catalyzed esterification (e.g., Candida antarctica lipase B) for enantiomer separation .
Q. What are the challenges in analyzing contradictory data on this compound’s reactivity?
- Answer : Discrepancies in oxidation studies (e.g., methyl hexanoate vs. 5-methylhexanoate) arise from:
- Branching effects : Methyl groups reduce β-scission rates during combustion, altering product profiles .
- Experimental design : Ensure consistent purity (>99%) and standardized GC-MS protocols to minimize artifacts .
Methodological Recommendations
- Synthesis : Optimize SPPS protocols for kahalalide analogs by pre-activating this compound with HATU/DIPEA .
- Safety : Store in corrosion-resistant containers (e.g., glass) at 2–8°C, avoiding strong oxidizers .
- Data validation : Cross-reference chromatographic retention times with synthetic standards to confirm identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
